molecular formula C17H20BrNO3 B3279304 Galanthaminone hydrobromide CAS No. 690959-38-7

Galanthaminone hydrobromide

Cat. No.: B3279304
CAS No.: 690959-38-7
M. Wt: 366.2 g/mol
InChI Key: CDYBLLXNBATMBY-RVXRQPKJSA-N
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Description

Galanthaminone hydrobromide is a derivative of galantamine, a natural alkaloid extracted from the bulbs and flowers of the snowdrop plant (Galanthus nivalis). It is a tertiary alkaloid and a reversible, competitive inhibitor of the enzyme acetylcholinesterase. This compound is primarily used in the treatment of mild to moderate Alzheimer’s disease due to its ability to enhance cholinergic function by increasing the concentration of acetylcholine in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galanthaminone hydrobromide involves several steps, starting from the natural extraction of galantamine. One common method includes the oxidative coupling of phenols, followed by a series of transition metal-catalyzed reactions such as the Heck reaction, enyne ring-closing metathesis, and dynamic kinetic resolution . The final step involves the reaction of galantamine with hydrobromic acid in a suitable solvent like acetone or ethanol at low temperatures (0 to 5°C) to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving galantamine in a solvent such as acetone or ethanol, followed by the addition of hydrobromic acid. The solution is then concentrated, and the product is crystallized and purified to achieve a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions

Galanthaminone hydrobromide undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Galanthaminone hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Galanthaminone hydrobromide exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By blocking this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.

Uniqueness

Galanthaminone hydrobromide is unique due to its dual mechanism of action, acting both as an acetylcholinesterase inhibitor and an allosteric modulator of nicotinic receptors. This dual action enhances its therapeutic efficacy and distinguishes it from other similar compounds .

Properties

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,14H,7-10H2,1-2H3;1H/t14-,17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYBLLXNBATMBY-RVXRQPKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855732
Record name (4aS,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690959-38-7
Record name (4aS,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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